molecular formula C9H14N2O4 B12830883 (5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol

(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol

Cat. No.: B12830883
M. Wt: 214.22 g/mol
InChI Key: DEEJATCHYXMUSB-OOJXKGFFSA-N
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Description

(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol is a complex organic compound characterized by its unique tetrahydroimidazo[1,2-a]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and specific reagents that facilitate the formation of the imidazo ring. Key steps may involve:

    Cyclization reactions: to form the imidazo[1,2-a]pyridine core.

    Hydroxylation reactions: to introduce hydroxyl groups at specific positions.

    Methylation reactions: to add the methyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming deoxygenated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation products: Ketones, aldehydes.

    Reduction products: Deoxygenated derivatives.

    Substitution products: Halogenated derivatives, ethers.

Scientific Research Applications

(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol involves its interaction with specific molecular targets. The hydroxyl groups and the imidazo ring structure enable the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.

    Hydroxymethyl derivatives: Compounds with hydroxymethyl groups at different positions.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

(5R,6R,7S,8S)-5-(hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol

InChI

InChI=1S/C9H14N2O4/c1-4-2-11-5(3-12)6(13)7(14)8(15)9(11)10-4/h2,5-8,12-15H,3H2,1H3/t5-,6-,7+,8-/m1/s1

InChI Key

DEEJATCHYXMUSB-OOJXKGFFSA-N

Isomeric SMILES

CC1=CN2[C@@H]([C@H]([C@@H]([C@H](C2=N1)O)O)O)CO

Canonical SMILES

CC1=CN2C(C(C(C(C2=N1)O)O)O)CO

Origin of Product

United States

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